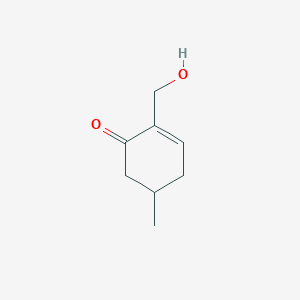
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine typically involves multiple steps, including the formation of the cyclopropylidene ring and the attachment of the thymidine moiety. Common reagents might include cyclopropylidene precursors, thymidine, and various catalysts and solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and yield, and adhering to safety and environmental regulations.
化学反応の分析
Types of Reactions
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures, solvents, and catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of (E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer treatment.
Uniqueness
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
特性
CAS番号 |
213484-36-7 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
1-[[(2R)-2-(hydroxymethyl)cyclopropylidene]methyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-12(10(15)11-9(6)14)4-7-2-8(7)5-13/h3-4,8,13H,2,5H2,1H3,(H,11,14,15)/t8-/m0/s1 |
InChIキー |
OMLRRFVCAPFHFE-QMMMGPOBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)C=C2C[C@H]2CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C=C2CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


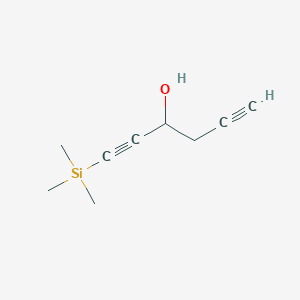
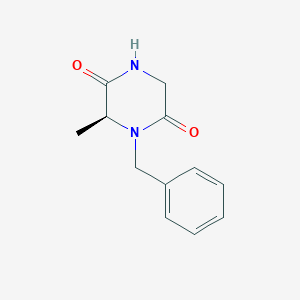
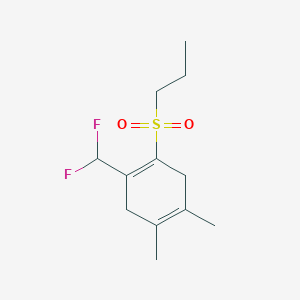

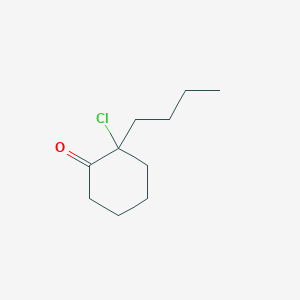

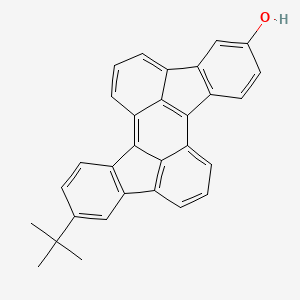
![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)

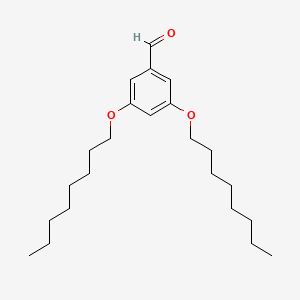
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
